molecular formula C11H7I2NO2S2 B11535559 (5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11535559
M. Wt: 503.1 g/mol
InChI Key: JKPUXRVRSXAJED-XBXARRHUSA-N
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Description

The compound (5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and two iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The iodine atoms and the thiazolidinone ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes, disrupt cellular processes, or interact with DNA, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3,5-diiodo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(3,5-diiodo-4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to cross biological membranes, making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H7I2NO2S2

Molecular Weight

503.1 g/mol

IUPAC Name

(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7I2NO2S2/c1-16-9-6(12)2-5(3-7(9)13)4-8-10(15)14-11(17)18-8/h2-4H,1H3,(H,14,15,17)/b8-4+

InChI Key

JKPUXRVRSXAJED-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=S)S2)I

Canonical SMILES

COC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)S2)I

Origin of Product

United States

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